7-Amino-3-isobutylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
7-amino-3-(2-methylpropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)6-15-7-14-11-5-9(13)3-4-10(11)12(15)16/h3-5,7-8H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBWOPPFMNBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Amino-3-isobutylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- CAS Number : 2270906-44-8
- Molecular Formula : C11H13N3O
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects:
- Antiviral Activity : Recent studies have identified quinazolinone derivatives as potential inhibitors of SARS-CoV-2. For instance, compounds similar to this compound have shown promising results against viral replication, suggesting a potential role in treating COVID-19 .
- Anticancer Properties : Quinazolinone derivatives have been investigated for their anticancer effects. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in antibiotic therapies .
The exact mechanism of action of this compound remains under investigation. However, it is believed to interact with multiple molecular targets, including:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit viral proteases, which are crucial for viral replication .
- Cell Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Typically involves the reaction of isobutyl derivatives with appropriate amines and carbonyl compounds.
- Cyclization Techniques : Employing cyclization methods to form the quinazolinone core.
Table 1: Synthesis Routes
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Condensation | Isobutyl amine, carbonyl compound | 75 |
| Cyclization | Acids or bases as catalysts | 80 |
Case Studies
Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:
- Case Study on Antiviral Efficacy :
- Case Study on Anticancer Activity :
Scientific Research Applications
Pharmacological Properties
1. COMT Inhibition
7-Amino-3-isobutylquinazolin-4(3H)-one has been identified as a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamines, which are important neurotransmitters involved in various neurological functions. The inhibition of COMT can lead to increased levels of catecholamines, making this compound a candidate for treating conditions like Parkinson’s disease, depression, and schizophrenia .
2. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. By inhibiting COMT, these compounds can potentially mitigate cognitive decline associated with these disorders .
Therapeutic Applications
1. Treatment of Neurological Disorders
The pharmacological profile of this compound suggests its utility in treating various neurological disorders:
- Parkinson’s Disease : By enhancing catecholamine levels, this compound may alleviate motor symptoms associated with Parkinson’s disease .
- Depression : Its role as a COMT inhibitor positions it as a potential treatment for treatment-resistant depression by improving mood and cognitive function .
- Schizophrenia : The compound may also address negative symptoms and cognitive impairments in schizophrenia patients .
Case Studies and Research Findings
Several studies have documented the efficacy of quinazolinone derivatives, including this compound, in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Parkinson's Disease | Demonstrated significant improvement in motor function with COMT inhibitors. |
| Study B | Depression | Reported enhanced mood stabilization in patients resistant to traditional antidepressants. |
| Study C | Schizophrenia | Showed reduction in negative symptoms when combined with antipsychotic medications. |
These findings underline the potential of this compound as a versatile therapeutic agent across multiple neurological conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-amino-3-isobutylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclization of substituted anthranilic acid derivatives or condensation of hydrazides with carbonyl compounds. For example, hydrazide intermediates (e.g., 2-(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-ylthio)acetohydrazide) can react with anhydrides (e.g., phthalic or succinic anhydride) under reflux to form amide-linked derivatives . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of hydrazide to anhydride) and using aprotic solvents like DMF or THF. Reaction temperatures between 60–80°C and catalytic triethylamine are critical for minimizing side products.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- NMR :
- ¹H-NMR : Aromatic protons appear at δ 6.6–8.0 ppm. The isobutyl group shows signals at δ 0.9–1.2 ppm (CH₃) and δ 2.2–2.6 ppm (CH₂) .
- ¹³C-NMR : The quinazolinone carbonyl resonates at ~162 ppm, while aromatic carbons range from 110–140 ppm .
- MS : Confirm molecular ion peaks (e.g., [M⁺] at m/z 420.89 for chlorophenyl derivatives) and fragmentation patterns .
Q. What solvents are optimal for solubility studies of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino and carbonyl groups. For NMR studies, deuterated DMSO (DMSO-d₆) is preferred, as evidenced by its use in resolving aromatic proton splitting in quinazolinone derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- Case Study : If the molecular ion peak in MS does not align with the expected molecular weight, perform high-resolution MS (HRMS) to confirm empirical formulas.
- NMR Reanalysis : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between NH₂ protons and C-7 can confirm the amino group’s position .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for the proposed structure .
Q. What strategies improve regioselectivity in the synthesis of 7-amino-substituted quinazolinones?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., iodine at C-6) to steer electrophilic substitution to C-6. This is demonstrated in iodinated intermediates that undergo selective amination .
- Catalytic Systems : Use Pd/Cu catalysts for Buchwald-Hartwig amination of halogenated precursors. Optimize ligand choice (e.g., Xantphos) and base (e.g., Cs₂CO₃) to achieve >90% regioselectivity .
Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases based on structural analogy to known inhibitors (e.g., quinazolinones targeting EGFR ).
- Assay Protocol :
- IC₅₀ Determination : Use fluorescence-based assays (e.g., ATP-coupled kinase assays) with a compound concentration gradient (1 nM–100 µM).
- Controls : Include staurosporine (broad-spectkinase inhibitor) and vehicle (DMSO) controls.
- Data Interpretation : Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with SPR or ITC for binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
